2-Chloro-5-isopropoxy-pyrimidine
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Overview
Description
2-Chloro-5-isopropoxy-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chlorine atom at position 2 and an isopropoxy group at position 5. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-isopropoxy-pyrimidine typically involves the chlorination of 5-isopropoxy-pyrimidine. One common method is to react 5-isopropoxy-pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out in the presence of a base like pyridine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-isopropoxy-pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds or reduced to form alcohols.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carbonyl derivatives of the isopropoxy group.
Reduction: Alcohol derivatives of the isopropoxy group.
Scientific Research Applications
2-Chloro-5-isopropoxy-pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-isopropoxy-pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chlorine and isopropoxy groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxy-pyrimidine: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Chloro-5-ethoxy-pyrimidine: Contains an ethoxy group instead of an isopropoxy group.
2-Chloro-5-tert-butoxy-pyrimidine: Features a tert-butoxy group instead of an isopropoxy group.
Uniqueness
2-Chloro-5-isopropoxy-pyrimidine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can lead to different reaction pathways and interactions compared to its analogs.
Properties
IUPAC Name |
2-chloro-5-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-9-7(8)10-4-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCSSQSZVBPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169677-67-2 |
Source
|
Record name | 2-chloro-5-(propan-2-yloxy)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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